molecular formula C17H16N2O3 B2481551 ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate CAS No. 339104-28-8

ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate

Cat. No.: B2481551
CAS No.: 339104-28-8
M. Wt: 296.326
InChI Key: HXALMVWKWZQHBH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the esterification of the resulting benzimidazole derivative with ethyl chloroacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can be compared with other benzimidazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.

Properties

IUPAC Name

ethyl 2-(2-phenylbenzimidazol-1-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-16(20)12-22-19-15-11-7-6-10-14(15)18-17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXALMVWKWZQHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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